3-cyclopentyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanenitrile
Overview
Description
3-Cyclopentyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanenitrile is a chemical compound with the molecular formula C17H26BN3O2 and a molecular weight of 315.22 g/mol[_{{{CITATION{{{1{3-Cyclopentyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H ...](https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82614379.htm). This compound is known for its utility in various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry[{{{CITATION{{{_1{3-Cyclopentyl-3-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H ....
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopentyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanenitrile typically involves the following steps:
Boronic Acid Formation: The starting material, cyclopentylpropanenitrile, undergoes a reaction with a boronic acid derivative to form the boronic ester intermediate[_{{{CITATION{{{_1{3-Cyclopentyl-3-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H ....
Pyrazole Formation: The boronic ester intermediate is then reacted with a pyrazole derivative under specific reaction conditions, such as heating in an inert atmosphere, to form the final product[_{{{CITATION{{{_1{3-Cyclopentyl-3-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H ....
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions that ensure high yield and purity. The process involves the use of specialized equipment and precise control of reaction parameters to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions are common, where different substituents can be introduced at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired outcome.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different applications in research and industry.
Scientific Research Applications
This compound is widely used in scientific research due to its unique properties and versatility. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of other chemical compounds.
Biology: It is used in biological studies to understand cellular processes and interactions.
Medicine: The compound is utilized in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs for treating various diseases.
Industry: It finds applications in the production of materials and chemicals used in various industrial processes.
Mechanism of Action
The mechanism by which 3-cyclopentyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanenitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of certain enzymes, leading to the modulation of biological processes.
Comparison with Similar Compounds
3-Cyclopentyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile: This compound has a similar structure but differs in the position of the boronic ester group.
Ruxolitinib: A selective inhibitor of Janus tyrosine kinase (JAK1 and JAK2) used in the treatment of myeloproliferative neoplasms and psoriasis.
Uniqueness: 3-Cyclopentyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanenitrile is unique due to its specific structural features and its ability to undergo various chemical reactions, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
3-cyclopentyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BN3O2/c1-16(2)17(3,4)23-18(22-16)14-11-20-21(12-14)15(9-10-19)13-7-5-6-8-13/h11-13,15H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZLJWDLFHJEOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(CC#N)C3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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